(R)-2-Methoxy-1-(pyridin-3-yl)ethanamine
Description
(R)-2-Methoxy-1-(pyridin-3-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted at the 3-position with an ethanamine chain containing a methoxy group at the 2-position. This compound is structurally related to neurotransmitters and bioactive amines, making it a candidate for pharmaceutical research, particularly in central nervous system (CNS) targeting molecules.
Properties
IUPAC Name |
(1R)-2-methoxy-1-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-6-8(9)7-3-2-4-10-5-7/h2-5,8H,6,9H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAQBXVZWWQMOE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(pyridin-3-yl)ethanamine typically involves the reduction of benzyl oximes. One common method is the catalytic enantioselective borane reduction of benzyl oximes. The process involves the use of a stable spiroborate ester as a catalyst, which provides high enantioselectivity and yield .
Industrial Production Methods
Industrial production methods for ®-2-Methoxy-1-(pyridin-3-yl)ethanamine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-1-(pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Properties
Neuropharmacology:
(R)-2-Methoxy-1-(pyridin-3-yl)ethanamine has been studied for its neuropharmacological effects. Research indicates that compounds with similar structures exhibit activity against various seizure models, suggesting potential applications in treating epilepsy and related disorders. For instance, the antagonism to pentylenetetrazole-induced seizures has been evaluated, showing promise in enhancing latency to seizures in experimental models .
Cancer Therapy:
The compound's structural features suggest it may play a role in cancer therapy. Compounds derived from pyridine structures have been shown to inhibit specific kinases involved in cancer progression, such as c-KIT and RET kinases. These kinases are critical in various cancers, including gastrointestinal stromal tumors and certain leukemias . Inhibiting these pathways can potentially lead to the development of targeted therapies.
Case Study 1: Seizure Models
In a study assessing the efficacy of pyridine derivatives against seizure models, this compound was evaluated alongside other compounds. The results indicated significant increases in latency to seizures when administered at specific dosages compared to control groups. This suggests potential for further development as an anticonvulsant agent .
Case Study 2: Cancer Cell Lines
Another investigation focused on the antiproliferative effects of pyridine-based compounds on various cancer cell lines, including MDA-MB-453 and K562. This compound exhibited selective cytotoxicity against these lines, indicating its potential as a lead compound for anticancer drug development .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of ®-2-Methoxy-1-(pyridin-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy group and pyridine ring allow it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyridine-based ethanamine derivatives, focusing on substituents, stereochemistry, and applications. Key analogs include:
Structural Analogs
Research Findings
- Synthetic Routes : Similar to methods for STD-101-D1 (), the target compound can be synthesized via epoxide ring-opening with methoxy-substituted amines or chiral resolution techniques .
- Biological Activity : Pyridine-3-yl ethanamines are explored for G protein-coupled receptor (GPCR) modulation. The methoxy variant may exhibit biased agonism, as seen in beta-1 adrenergic receptor studies .
- Thermal Stability: Methoxy-substituted amines generally exhibit higher melting points than non-methoxy analogs due to hydrogen bonding disruptions .
Data Tables
Table 1: Key Physical Properties of Selected Analogs
| Compound | Melting Point (°C) | Solubility (Water) | logP (Predicted) |
|---|---|---|---|
| (R)-2-Methoxy-1-(pyridin-3-yl)ethanamine | Not reported | Low | 1.2 |
| (R)-1-(Pyridin-3-yl)ethanamine | 116–118 (HCl salt) | Moderate | 0.8 |
| 2-(Pyridin-3-yl)ethanamine | Not reported | High | 0.5 |
| (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine | Not reported | Low | 1.2 |
Table 2: Similarity Scores (Structural Analogs)
| Compound | Similarity Score | Reference |
|---|---|---|
| (R)-1-(Pyridin-3-yl)ethanamine | 0.83 | |
| 1-(Pyridin-3-yl)propan-1-amine | 0.87 | |
| (R)-3-(Pyrrolidin-2-yl)pyridine | 0.78 |
Discussion of Key Differences
- Methoxy Group Impact : Introduces steric hindrance and electron-donating effects, altering reactivity in nucleophilic substitutions compared to 2-(Pyridin-3-yl)ethanamine .
- Chirality : The (R)-configuration may enhance affinity for specific GPCR subtypes, as seen in biased agonism studies of related compounds .
- Positional Isomerism : Pyridine-3-yl substitution (vs. 2-yl) optimizes π-π stacking in receptor binding pockets, as inferred from ligand-receptor co-crystal studies .
Biological Activity
(R)-2-Methoxy-1-(pyridin-3-yl)ethanamine, a compound with notable structural features, has garnered attention for its potential biological activities. This article synthesizes existing research on the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group and a pyridine moiety, which are known to influence its pharmacological properties. The molecular formula is and it has been associated with various biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. A related study evaluated a series of pyridine-based compounds for their antibacterial activity against Gram-positive bacteria. The results indicated that certain derivatives exhibited strong bacteriostatic effects comparable to linezolid, a known antibiotic. Specifically, compounds structurally similar to this compound demonstrated significant inhibition of biofilm formation and reduced drug resistance over time .
Table 1: Summary of Antibacterial Activity
| Compound | Activity Against Gram-positive Bacteria | Biofilm Inhibition | Drug Resistance |
|---|---|---|---|
| This compound | Moderate | Significant | Low |
| Compound 21d | Strong | High | Very Low |
| Linezolid | Strong | Moderate | Moderate |
Anticancer Activity
The anticancer properties of this compound have also been explored in various cancer cell lines. Research indicates that compounds with similar structures can exhibit selective cytotoxicity against specific cancer types. For instance, derivatives containing pyridine rings have shown enhanced potency against MDA-MB-453 cells, with GI50 values indicating effective inhibition at low concentrations .
Case Study: Cytotoxicity in MDA-MB-453 Cells
In a comparative study, this compound was evaluated alongside other pyridine derivatives. The findings revealed:
- GI50 Value : Approximately 40 μM for (R)-2-Methoxy derivative.
- Selectivity : Demonstrated higher selectivity for MDA-MB-453 cells compared to other cancer cell lines.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as MAO-B, which is critical in neurodegenerative diseases .
- Biofilm Disruption : The compound's ability to inhibit biofilm formation suggests interference with bacterial adhesion and colonization processes .
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators .
Q & A
What are the established synthetic methodologies for preparing (R)-2-Methoxy-1-(pyridin-3-yl)ethanamine in laboratory settings? (Basic)
Answer:
Key synthetic routes include:
- Alkylation Strategies : Reacting chiral intermediates (e.g., N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine) with brominated alkylating agents, followed by deprotection and cyclization. This method is adaptable for stereochemical control .
- Suzuki Cross-Coupling : Utilizing palladium-catalyzed coupling of boronic acids with halogenated pyridine precursors to construct the pyridin-3-yl moiety. Optimization of ligands (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) is critical for yield .
- Chiral Pool Synthesis : Starting from enantiopure natural products (e.g., pinanone derivatives) to retain stereochemistry during amine functionalization .
How can researchers characterize the stereochemical purity of this compound? (Basic)
Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Retention time and peak symmetry validate enantiomeric excess (>99.5% ee achievable) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. Heavy atom derivatives (e.g., bromide salts) enhance diffraction quality .
- NMR Spectroscopy : Analyze splitting patterns in -NMR (e.g., methoxy proton coupling) and -NMR for stereochemical environment confirmation .
What advanced strategies enable enantioselective synthesis of this compound? (Advanced)
Answer:
- Chiral Auxiliaries : Employ imines derived from (+)- or (-)-2-hydroxy-3-pinanone to induce asymmetry during alkylation. Post-synthesis auxiliary removal ensures high enantiopurity .
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates to amines. Optimize pressure and solvent (e.g., MeOH) for >90% enantiomeric excess .
- Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with racemization catalysts for amine deracemization .
How does structural modification of the pyridine ring affect the compound's bioactivity? (Advanced)
Answer:
-
Substituent Effects :
-
Rational Design : Use structure-activity relationship (SAR) studies to correlate electronic (Hammett σ) and steric (Taft Es) parameters with receptor affinity .
What computational methods predict the binding modes of this compound with neuronal receptors? (Advanced)
Answer:
- Molecular Docking : Utilize AutoDock Vina with α4β2 nAChR crystal structures (PDB: 5KXI). Focus on hydrogen bonding with Glu148 and π-π stacking with Trp147 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze RMSD and interaction fingerprints .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
How should researchers address discrepancies in reported binding affinities across studies? (Advanced)
Answer:
- Assay Validation : Ensure consistent receptor subtype (e.g., α4β2 vs. α7 nAChR) and radioligand (e.g., [³H]epibatidine vs. [³H]cytisine) usage .
- Buffer Conditions : Adjust pH (7.4 vs. 8.0) and ion concentration (e.g., Ca²⁺ 2 mM) to match physiological relevance .
- Data Normalization : Express Ki values relative to a common control (e.g., acetylcholine EC₅₀) to minimize inter-lab variability .
What safety precautions are recommended when handling this compound? (Basic)
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV-TWA: 0.1 mg/m³) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
What in vitro models are appropriate for evaluating neuropharmacological activity? (Advanced)
Answer:
- Receptor Binding Assays : Use HEK-293 cells expressing human α4β2 or α7 nAChR subtypes. Measure displacement of [³H]epibatidine (IC₅₀ < 10 nM indicates high potency) .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in SH-SY5Y neuroblastoma cells to assess functional agonism/antagonism .
- Microelectrode Arrays (MEAs) : Record neuronal firing patterns in rat cortical cultures to detect excitatory/inhibitory effects .
How can stability studies optimize storage conditions for this compound? (Basic)
Answer:
- Thermal Stability : Store at -20°C under argon. Monitor decomposition via HPLC (retention time shift >5% indicates degradation) .
- Light Sensitivity : Use amber vials to prevent photolysis (t½ reduces from 6 months to 2 weeks under UV light) .
- Hygroscopicity : Keep in desiccators with silica gel to avoid hydrate formation (confirmed by -NMSO-d6 solvent peaks) .
What strategies mitigate racemization during prolonged synthetic steps? (Advanced)
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
